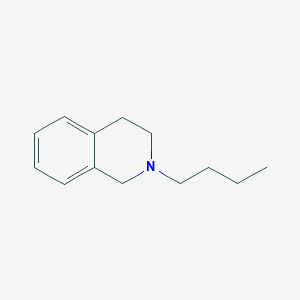

2-Butyl-1,2,3,4-tetrahydroisoquinoline

Description

BenchChem offers high-quality 2-Butyl-1,2,3,4-tetrahydroisoquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Butyl-1,2,3,4-tetrahydroisoquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-butyl-3,4-dihydro-1H-isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N/c1-2-3-9-14-10-8-12-6-4-5-7-13(12)11-14/h4-7H,2-3,8-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDRWTFOJAASVDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1CCC2=CC=CC=C2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20328490 | |

| Record name | 2-BUTYL-1,2,3,4-TETRAHYDRO-ISOQUINOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20328490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92195-34-1 | |

| Record name | 2-BUTYL-1,2,3,4-TETRAHYDRO-ISOQUINOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20328490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Butyl-1,2,3,4-tetrahydroisoquinoline: Physicochemical Profile and Neuropharmacological Applications

[1]

Executive Summary

2-Butyl-1,2,3,4-tetrahydroisoquinoline (N-butyl-THIQ) is a lipophilic tertiary amine derivative of the tetrahydroisoquinoline scaffold.[1] Unlike its C1-substituted analogs (e.g., 1-benzyl-THIQ) which are often investigated for neurotoxicity, the N-substituted variants—specifically the N-butyl derivative—have garnered significant interest as privileged scaffolds in the design of Dopamine D2/D3 receptor ligands .[1]

This guide provides a comprehensive technical analysis of 2-Butyl-THIQ, detailing its physicochemical properties, validated synthetic protocols, and pharmacological relevance as a core moiety in the development of bivalent ligands for neuropsychiatric therapeutics.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

The N-butyl substitution at position 2 significantly alters the lipophilicity and basicity of the parent tetrahydroisoquinoline, enhancing blood-brain barrier (BBB) permeability and receptor pocket affinity.[1]

Table 1: Physicochemical Constants[1][9]

| Property | Value | Source/Note |

| CAS Number | 92195-34-1 | [1] |

| IUPAC Name | 2-butyl-1,2,3,4-tetrahydroisoquinoline | |

| Molecular Formula | C₁₃H₁₉N | |

| Molecular Weight | 189.30 g/mol | |

| Physical State | Pale yellow to colorless oil | Standard amine |

| Density | 0.956 g/cm³ (Predicted) | [1] |

| Boiling Point | ~273°C (760 mmHg) | [1] |

| LogP | 3.5 - 3.8 (Predicted) | High Lipophilicity |

| pKa | ~8.9 (Conjugate acid) | Est.[1][2][3][4][5] based on 3° amine |

| Solubility | Soluble in CHCl₃, DCM, MeOH; Insoluble in water |

Structural Analysis

The molecule consists of a benzene ring fused to a piperidine ring (tetrahydroisoquinoline core) with an n-butyl chain attached to the nitrogen atom (position 2).[6] This specific chain length is critical for hydrophobic interactions within the orthosteric binding site of aminergic GPCRs.

Synthetic Methodologies

Two primary routes exist for the synthesis of 2-Butyl-THIQ: Direct N-Alkylation (preferred for simplicity) and Reductive Amination (preferred for avoiding over-alkylation in complex substrates).[1]

Pathway A: Direct N-Alkylation (Standard Protocol)

This method utilizes commercially available 1,2,3,4-tetrahydroisoquinoline and 1-bromobutane.[1] It is a robust, self-validating protocol due to the distinct change in solubility and TLC profile (conversion of secondary to tertiary amine).

Reaction Scheme:

Figure 1: Direct N-alkylation pathway for the synthesis of 2-Butyl-THIQ.[1][5]

Step-by-Step Protocol [2]

-

Preparation: Dissolve 1,2,3,4-tetrahydroisoquinoline (1.0 eq) in anhydrous acetone or acetonitrile (0.1 M concentration).

-

Base Addition: Add anhydrous Potassium Carbonate (K₂CO₃, 3.0 eq) to act as a proton scavenger.

-

Alkylation: Add 1-bromobutane (1.2 eq) dropwise.

-

Reflux: Heat the mixture to reflux (approx. 60-80°C depending on solvent) for 12–16 hours.

-

Checkpoint: Monitor via TLC (System: 5% MeOH in DCM). The starting material (secondary amine) will disappear, and a less polar spot (tertiary amine) will appear.

-

-

Workup: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in DCM, wash with water and brine. Dry over Na₂SO₄. Purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient) to yield the pure oil.

Pharmacological Landscape

The N-butyl substituent is not merely a passive linker; it actively modulates the pharmacological profile of the isoquinoline core, particularly in the context of dopaminergic signaling.

Structure-Activity Relationship (SAR)

The length of the N-alkyl chain is a determinant of affinity for Dopamine D2 and D3 receptors.[1]

-

N-Methyl (Short): often results in lower affinity or different metabolic susceptibility (e.g., MPTP analogs).

-

N-Butyl (Optimal): Provides the necessary hydrophobic bulk to occupy the secondary binding pocket of the D3 receptor, often serving as the "anchor" in bivalent ligand designs [2].

-

N-Phenethyl (Bulky): Increases potency but may reduce selectivity between D2 and D3 subtypes.[1]

Mechanism of Action & Signaling

2-Butyl-THIQ derivatives function primarily as antagonists or partial agonists at D2-like receptors.[1]

Figure 2: Pharmacological interaction of the 2-Butyl-THIQ scaffold with dopaminergic pathways.[1]

Neurotoxicity Considerations

Unlike 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) , which is metabolized to the neurotoxin MPP+, simple N-alkyl tetrahydroisoquinolines like 2-Butyl-THIQ do not readily undergo the same oxidative conversion to a pyridinium toxin.[1] However, researchers must differentiate between:

Analytical Characterization

To validate the synthesis of 2-Butyl-1,2,3,4-tetrahydroisoquinoline, the following spectral data is typical for this class of compounds.

1H NMR (400 MHz, CDCl₃)

-

Aromatic Region: δ 7.15 – 7.00 (m, 4H, Ar-H).

-

Isoquinoline Ring:

-

δ 3.60 (s, 2H, C1-H₂).

-

δ 2.90 (t, 2H, C3-H₂).

-

δ 2.75 (t, 2H, C4-H₂).

-

-

N-Butyl Chain:

Mass Spectrometry

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation).[2][8]

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent N-oxidation.

-

PPE: Wear nitrile gloves, safety goggles, and work within a fume hood.

-

Spill Cleanup: Absorb with inert material (vermiculite) and dispose of as hazardous organic waste.

References

-

Kumar, V., et al. (2012). "Synthesis and pharmacological characterization of novel trans-cyclopropylmethyl-linked bivalent ligands that exhibit selectivity and allosteric pharmacology at the dopamine D3 receptor."[1] Journal of Medicinal Chemistry. (Demonstrates the synthesis and use of 2-butyl-THIQ derivatives). Retrieved from [Link]

-

Antkiewicz-Michaluk, L., et al. (2003). "1-Benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ), an endogenous neurotoxin, induces dopaminergic cell death through apoptosis."[1] Neurotoxicology. (Contextual reference for THIQ scaffold toxicity). Retrieved from [Link]

Sources

- 1. 91-21-4|1,2,3,4-Tetrahydroisoquinoline|BLD Pharm [bldpharm.com]

- 2. Tert-butyl 1,2,3,4-tetrahydroisoquinoline-2-carboxylate | C14H19NO2 | CID 15112489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (S)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-METHANOL(18881-17-9) 1H NMR spectrum [chemicalbook.com]

- 4. 1,2,3,4-TETRAHYDROISOQUINOLINE(91-21-4) 1H NMR spectrum [chemicalbook.com]

- 5. 1,2,3,4-Tetrahydroisoquinoline | C9H11N | CID 7046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS # 92195-34-1, 2-Butyl-1,2,3,4-tetrahydroisoquinoline: more information. [ww.chemblink.com]

- 7. 1-Benzyl-1,2,3,4-tetrahydroisoquinoline, an endogenous neurotoxic compound, disturbs the behavioral and biochemical effects of L-DOPA: in vivo and ex vivo studies in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 2-Butyl-1,2,3,4-tetrahydroisoquinoline as a Research Chemical

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2] This technical guide focuses on a specific, under-explored derivative: 2-Butyl-1,2,3,4-tetrahydroisoquinoline. In the absence of extensive published data on this particular analogue, this document serves as a comprehensive roadmap for its synthesis, characterization, and systematic evaluation as a research chemical. We provide detailed, field-proven protocols for its preparation and purification, alongside a proposed workflow for its biological screening and preliminary ADME/Tox profiling. This guide is intended to empower researchers to unlock the potential of this novel compound and contribute to the growing body of knowledge on THIQ derivatives.

Introduction: The Therapeutic Potential of the Tetrahydroisoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a cornerstone of natural product chemistry and drug discovery.[3] This heterocyclic motif is embedded in a vast array of alkaloids and synthetic molecules that exhibit significant pharmacological properties, including antitumor, antimicrobial, antiviral, and neuroprotective activities.[1][2] The versatility of the THIQ scaffold allows for extensive chemical modification, enabling the fine-tuning of its biological effects. Substitution at the nitrogen atom (N-alkylation) is a common strategy to modulate the physicochemical properties and target engagement of these compounds. This guide focuses on the 2-butyl derivative of THIQ, a novel entity with unexplored potential.

dot graph "Introduction" { layout=neato; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

THIQ [label="1,2,3,4-Tetrahydroisoquinoline (THIQ) Scaffold", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Natural_Products [label="Natural Products\n(e.g., Alkaloids)"]; Synthetic_Compounds [label="Synthetic Derivatives"]; Biological_Activities [label="Diverse Biological Activities", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; N_Alkylation [label="N-Alkylation\n(e.g., 2-Butyl substitution)"]; Target_Compound [label="2-Butyl-1,2,3,4-tetrahydroisoquinoline", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Research_Potential [label="Unexplored Research Potential", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

THIQ -> Natural_Products; THIQ -> Synthetic_Compounds; Natural_Products -> Biological_Activities; Synthetic_Compounds -> Biological_Activities; THIQ -> N_Alkylation; N_Alkylation -> Target_Compound; Target_Compound -> Research_Potential; } digraph "Introduction" { layout=neato; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

THIQ [label="1,2,3,4-Tetrahydroisoquinoline (THIQ) Scaffold", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Natural_Products [label="Natural Products\n(e.g., Alkaloids)"]; Synthetic_Compounds [label="Synthetic Derivatives"]; Biological_Activities [label="Diverse Biological Activities", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; N_Alkylation [label="N-Alkylation\n(e.g., 2-Butyl substitution)"]; Target_Compound [label="2-Butyl-1,2,3,4-tetrahydroisoquinoline", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Research_Potential [label="Unexplored Research Potential", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

THIQ -> Natural_Products; THIQ -> Synthetic_Compounds; Natural_Products -> Biological_Activities; Synthetic_Compounds -> Biological_Activities; THIQ -> N_Alkylation; N_Alkylation -> Target_Compound; Target_Compound -> Research_Potential; } The THIQ scaffold and its potential.

Synthesis and Characterization

The synthesis of 2-Butyl-1,2,3,4-tetrahydroisoquinoline can be approached through several reliable methods. Below are two proposed protocols, followed by detailed characterization steps.

Synthetic Protocols

Protocol 1: N-Alkylation with 1-Bromobutane

This is a direct and efficient method for the synthesis of the target compound.

-

Materials:

-

1,2,3,4-Tetrahydroisoquinoline

-

1-Bromobutane

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a solution of 1,2,3,4-tetrahydroisoquinoline (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

-

Add 1-bromobutane (1.2 eq) to the mixture.

-

Reflux the reaction mixture for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to afford 2-Butyl-1,2,3,4-tetrahydroisoquinoline.

-

Protocol 2: Reductive Amination with Butanal

-

Materials:

-

1,2,3,4-Tetrahydroisoquinoline

-

Butanal

-

Sodium triacetoxyborohydride (STAB)

-

1,2-Dichloroethane (DCE)

-

Acetic acid (optional, as a catalyst)

-

Saturated sodium bicarbonate solution

-

Dichloromethane (DCM)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a solution of 1,2,3,4-tetrahydroisoquinoline (1.0 eq) in 1,2-dichloroethane, add butanal (1.2 eq).

-

Stir the mixture at room temperature for 1-2 hours to allow for imine formation. A catalytic amount of acetic acid can be added to facilitate this step.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

-

Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

-

Physicochemical and Spectroscopic Characterization

Accurate characterization is crucial for confirming the identity and purity of the synthesized compound.

| Property | Predicted Value/Method |

| Molecular Formula | C₁₃H₁₉N |

| Molecular Weight | 189.30 g/mol |

| Appearance | Colorless to pale yellow oil |

| Boiling Point | Predicted to be in the range of 270-290 °C |

| Solubility | Soluble in most organic solvents (DCM, Chloroform, Methanol, DMSO) |

| ¹H NMR (400 MHz, CDCl₃) | Expected shifts (δ, ppm): Aromatic protons (4H, m), -NCH₂- (aliphatic chain, 2H, t), benzylic -NCH₂- (2H, s), aliphatic protons (2H, m), aliphatic protons (2H, m), terminal -CH₃ (3H, t). |

| ¹³C NMR (100 MHz, CDCl₃) | Expected shifts (δ, ppm): Aromatic carbons (6 signals), benzylic -CH₂-N-, -N-CH₂- (aliphatic chain), and other aliphatic carbons. |

| Mass Spectrometry (ESI+) | Expected m/z: 190.1596 [M+H]⁺ |

| Purity (HPLC) | ≥95% (as determined by reverse-phase HPLC with UV detection).[5] |

Detailed Analytical Protocols:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve ~10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

-

Analyze the spectra for the characteristic shifts and coupling patterns of the N-butyl and tetrahydroisoquinoline moieties. 2D NMR techniques (COSY, HSQC, HMBC) can be employed for unambiguous assignment of all protons and carbons.[6]

-

-

High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS):

-

Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile).

-

Perform HPLC analysis on a C18 column with a gradient elution of acetonitrile and water (both containing 0.1% formic acid for MS compatibility).[5][7]

-

Monitor the elution profile using a UV detector (e.g., at 254 nm).

-

Couple the HPLC system to a high-resolution mass spectrometer (e.g., Q-TOF) to confirm the exact mass of the protonated molecule [M+H]⁺.[8][9]

-

Proposed Biological Evaluation Workflow

Given the broad biological activities of the THIQ class, a systematic screening cascade is proposed to efficiently evaluate the potential of 2-Butyl-1,2,3,4-tetrahydroisoquinoline.

dot graph "Biological_Evaluation_Workflow" { rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

Start [label="Synthesized Compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cytotoxicity [label="Cytotoxicity Screening\n(e.g., MTT Assay)"]; Antibacterial [label="Antibacterial Screening"]; Antiviral [label="Antiviral Screening"]; Anticancer [label="Anticancer Screening"]; Mechanism [label="Mechanism of Action Studies", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Cytotoxicity; Cytotoxicity -> Antibacterial [label="Low Cytotoxicity"]; Cytotoxicity -> Anticancer [label="Selective Cytotoxicity"]; Antibacterial -> Mechanism; Anticancer -> Mechanism; Start -> Antiviral; Antiviral -> Mechanism; } digraph "Biological_Evaluation_Workflow" { rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

Start [label="Synthesized Compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cytotoxicity [label="Cytotoxicity Screening\n(e.g., MTT Assay)"]; Antibacterial [label="Antibacterial Screening"]; Antiviral [label="Antiviral Screening"]; Anticancer [label="Anticancer Screening"]; Mechanism [label="Mechanism of Action Studies", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Cytotoxicity; Cytotoxicity -> Antibacterial [label="Low Cytotoxicity"]; Cytotoxicity -> Anticancer [label="Selective Cytotoxicity"]; Antibacterial -> Mechanism; Anticancer -> Mechanism; Start -> Antiviral; Antiviral -> Mechanism; } Proposed workflow for biological evaluation.

Initial Cytotoxicity Screening

A primary assessment of general cytotoxicity is essential to determine the therapeutic window of the compound.[10][11]

Protocol: MTT Assay for Cell Viability [11][12]

-

Materials:

-

Human cell line (e.g., HEK293 for general toxicity, or a panel of cancer cell lines)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Test compound stock solution in DMSO

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Prepare serial dilutions of the test compound in culture medium.

-

Replace the medium in the wells with the compound dilutions and incubate for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[12]

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[11]

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control (DMSO) and determine the IC₅₀ value.

-

Antimicrobial Screening

The THIQ scaffold is known to exhibit antibacterial properties.

Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) [13]

-

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well plates

-

Test compound stock solution in DMSO

-

Positive control antibiotic (e.g., Ciprofloxacin)

-

-

Procedure:

-

Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard, then dilute to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

-

Prepare two-fold serial dilutions of the test compound in CAMHB in a 96-well plate.

-

Inoculate each well with the bacterial suspension.

-

Include positive (bacteria only) and negative (broth only) controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[13]

-

Antiviral Screening

Given the antiviral activity of some THIQ derivatives, screening against relevant viruses is warranted.[1]

Protocol: Plaque Reduction Assay

-

Materials:

-

Host cell line susceptible to the virus of interest (e.g., Vero cells for Herpes Simplex Virus)

-

Virus stock

-

Culture medium and overlay medium (containing carboxymethylcellulose or agar)

-

Crystal violet solution

-

-

Procedure:

-

Seed host cells in 6-well plates and grow to confluence.

-

Prepare serial dilutions of the test compound.

-

Pre-incubate the confluent cell monolayers with the compound dilutions for 1-2 hours.

-

Infect the cells with a known titer of the virus for 1 hour.

-

Remove the inoculum and add the overlay medium containing the respective compound concentrations.

-

Incubate until plaques are visible (typically 2-5 days).

-

Fix and stain the cells with crystal violet.

-

Count the number of plaques and calculate the percentage of plaque reduction compared to the virus control. Determine the EC₅₀ value.

-

Anticancer Screening

If the initial cytotoxicity screen shows selective activity against cancer cell lines, further investigation is justified.[14]

Protocol: In Vitro Cancer Cell Line Panel Screening [15]

-

Procedure:

-

Utilize a panel of cancer cell lines representing different tumor types (e.g., NCI-60 panel).

-

Perform the MTT assay as described in section 3.1 for each cell line.

-

Determine the IC₅₀ value for each cell line to identify patterns of sensitivity and resistance.

-

Preliminary ADME/Tox Profiling

Early assessment of absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties is critical in drug development.[16][17]

In Vitro ADME Assays

Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA) [18][19][20][21]

-

Principle: This assay assesses the passive permeability of a compound across an artificial lipid membrane, modeling gastrointestinal absorption.[22]

-

Procedure:

-

A donor plate containing the test compound in a buffer solution is placed on top of an acceptor plate containing a buffer solution, separated by a filter coated with a lipid mixture.

-

After an incubation period, the concentration of the compound in both the donor and acceptor wells is measured by UV-Vis spectroscopy or LC-MS/MS.

-

The apparent permeability coefficient (Papp) is calculated.

-

Protocol: Microsomal Stability Assay

-

Principle: This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes (e.g., Cytochrome P450s).

-

Procedure:

-

Incubate the test compound with liver microsomes (human or other species) and NADPH (as a cofactor) at 37°C.

-

Take aliquots at different time points and quench the reaction.

-

Analyze the concentration of the remaining parent compound by LC-MS/MS.

-

Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (Clint).

-

Preliminary Genotoxicity Assessment

Protocol: Ames Test (Bacterial Reverse Mutation Assay) [23][24][25][26]

-

Principle: This test uses histidine-dependent strains of Salmonella typhimurium to detect the mutagenic potential of a compound by its ability to cause reverse mutations, allowing the bacteria to grow on a histidine-free medium.[17][23][25]

-

Procedure:

-

The test compound is incubated with the bacterial strains in the presence and absence of a metabolic activation system (S9 fraction from rat liver).[26]

-

The mixture is plated on a minimal agar medium lacking histidine.

-

After incubation, the number of revertant colonies is counted and compared to the negative control. A significant increase in revertant colonies indicates mutagenic potential.[24]

-

Safety and Handling

As a novel research chemical, 2-Butyl-1,2,3,4-tetrahydroisoquinoline should be handled with appropriate safety precautions. It is classified as a tertiary amine, and general guidelines for this class of compounds should be followed.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

While specific data on 2-Butyl-1,2,3,4-tetrahydroisoquinoline is currently limited, its structural relationship to a class of biologically active molecules makes it a compelling target for further investigation. This guide provides a comprehensive framework for the synthesis, characterization, and systematic evaluation of this novel compound. By following the proposed experimental workflows, researchers can efficiently explore its pharmacological potential and contribute valuable data to the field of medicinal chemistry. The self-validating nature of the described protocols, from synthesis confirmation to biological and safety screening, ensures a robust and reliable approach to elucidating the properties of this promising research chemical.

References

-

SIELC Technologies. Separation of 1,2,3,4-Tetrahydroisoquinoline on Newcrom R1 HPLC column. Available from: [Link]

- Warsitz, M., & Doye, S. (2020). Two‐Step Procedure for the Synthesis of 1,2,3,4‐Tetrahydro‐quinolines. European Journal of Organic Chemistry.

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available from: [Link]

- Fülöp, F., et al. (2021). Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure. Molecules, 26(20), 6173.

- Ábrahámi, R. A., et al. (2018).

- Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(21), 12254-12287.

-

Thieme Chemistry. (n.d.). Synthesis of N-Aryl-1,2,3,4-tetrahydroisoquinolines. Available from: [Link]

- Jios, J. L., et al. (2005). 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. Magnetic Resonance in Chemistry, 43(10), 803-808.

- Pesić, M., & Banković, J. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Oncology, 10, 598.

- Hu, Y., Ma, C., & Wang, J. (2022). Cytotoxicity Screening Assay - Paired with Antiviral Assays. protocols.io.

- Aryal, S. (2022).

- Meyer, M. R., et al. (2014). Analysis of tetrahydroisoquinolines formed after simultaneous consumption of ethanol and amphetamine or its derivatives by LC–MS/MS in human blood, brain, and liver tissue. Analytical and Bioanalytical Chemistry, 406(7), 1847-1855.

- Khan, I., et al. (2023).

-

Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Available from: [Link]

-

Virology Research Services. (n.d.). Antiviral Drug Screening. Available from: [Link]

- Zhang, Y., et al. (2021). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Aging, 13(7), 9347–9365.

-

BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Available from: [Link]

- Jios, J. L., et al. (2005). 1H and 13C NMR spectral assignments of N-aralkylsulfonamides, N-sulfonyl-1,2,3,4-tetrahydroisoquinolines and N-sulfonyl-2,3,4,5-tetrahydro-1H-2-benzazepines. Magnetic Resonance in Chemistry, 43(10), 803-808.

- Eliopoulos, A. G., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-Phase Clinical Pharmacology of Anticancer Drugs”. Anticancer Research, 39(7), 3369-3376.

-

Bio-protocol. (n.d.). Antiviral assay. Available from: [Link]

- Zhang, Y., et al. (2021). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Aging, 13(7), 9347-9365.

- National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.

- Wang, Q., et al. (2021).

-

Paralab. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Platform. Available from: [Link]

-

Nelson Labs. (n.d.). Ames Mutagenicity Test. Available from: [Link]

-

Bitesize Bio. (2025). Three Steps for Setting up a Drug Screening Assay. Available from: [Link]

-

LCGC International. (2023). What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]

- Wistrand, M., et al. (2022). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Microbiology, 13, 969234.

-

Pion Inc. (2022). Parallel Artificial Membrane Permeability Assay (PAMPA) training video. YouTube. Available from: [Link]

-

ResearchGate. (n.d.). MTT Proliferation Assay Protocol. Available from: [Link]

-

Wikipedia. (n.d.). Ames test. Available from: [Link]

- TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.

-

Virology Research Services. (n.d.). Antiviral Drug Screening. Available from: [Link]

-

LCGC International. (2024). A Well-Written Analytical Procedure for Regulated HPLC Testing. Available from: [Link]

- S. F. Martin, et al. (2012). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-quinolinones. Molecules, 17(12), 14899–14917.

- ACG Publications. (2023). Synthesis and bioactivity of 1-substituted tetrahydroisoquinolines derived from phenolic aldehydes.

- Gupta, A., & Kumar, A. (2018). Microbial Mutagenicity Assay: Ames Test. Bio-protocol, 8(6), e2777.

-

Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Available from: [Link]

- Maccallini, C., et al. (2015). Synthesis of C3/C1-Substituted Tetrahydroisoquinolines. Molecules, 20(8), 14383–14397.

- Mirabelli, P., et al. (2020). Guideline for anticancer assays in cells. Journal of Pharmacological and Toxicological Methods, 102, 106670.

- Kinchington, D., & Schinazi, R. F. (Eds.). (2000). Antiviral Methods and Protocols. Humana Press.

- Zlitni, S., et al. (2015). Novel Antibacterial Targets and Compounds Revealed by a High-Throughput Cell Wall Reporter Assay. Antimicrobial Agents and Chemotherapy, 59(7), 3857–3867.

Sources

- 1. Cytotoxicity Screening Assay - Paired with Antiviral Assays [protocols.io]

- 2. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 5. Separation of 1,2,3,4-Tetrahydroisoquinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 6. researchgate.net [researchgate.net]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. Analysis of tetrahydroisoquinolines formed after simultaneous consumption of ethanol and amphetamine or its derivatives by LC–MS/MS in human blood, brain, and liver tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 9. acgpubs.org [acgpubs.org]

- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. broadpharm.com [broadpharm.com]

- 13. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Assay development and high-throughput antiviral drug screening against Bluetongue virus - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Ames test - Wikipedia [en.wikipedia.org]

- 18. PAMPA | Evotec [evotec.com]

- 19. bioassaysys.com [bioassaysys.com]

- 20. paralab.es [paralab.es]

- 21. m.youtube.com [m.youtube.com]

- 22. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 23. microbiologyinfo.com [microbiologyinfo.com]

- 24. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 25. nelsonlabs.com [nelsonlabs.com]

- 26. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Profiling of 2-Butyl-1,2,3,4-tetrahydroisoquinoline: A Technical Guide

Topic: Physicochemical Properties of 2-Butyl-1,2,3,4-tetrahydroisoquinoline Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Butyl-1,2,3,4-tetrahydroisoquinoline (N-butyl-THIQ) represents a critical lipophilic scaffold in medicinal chemistry, serving as a pharmacophore in the development of dopaminergic ligands, antimalarial agents, and neuroprotective compounds. Structurally, it consists of a tetrahydroisoquinoline core N-alkylated with a butyl chain, a modification that significantly alters the lipophilicity profile (

Chemical Identity & Structural Analysis[1][2]

The compound is a tertiary amine derivative of 1,2,3,4-tetrahydroisoquinoline. The addition of the butyl group at the nitrogen (position 2) eliminates the hydrogen bond donor capability of the parent amine while retaining hydrogen bond acceptor potential, drastically shifting its solvation thermodynamics.

Table 1: Chemical Identifiers

| Parameter | Detail |

| IUPAC Name | 2-Butyl-1,2,3,4-tetrahydroisoquinoline |

| Common Name | N-Butyltetrahydroisoquinoline |

| CAS Number | 92195-34-1 |

| Molecular Formula | |

| Molecular Weight | 189.30 g/mol |

| SMILES | CCCCN1CCC2=CC=CC=C2C1 |

| InChI Key | UWYZHKAOTLEWKK-UHFFFAOYSA-N (Parent Core) + Butyl modification |

Physicochemical Properties (The Core)

Understanding the thermodynamic and solution-state properties of 2-Butyl-THIQ is essential for predicting its pharmacokinetic behavior (ADME).

Thermodynamic & Solution Properties

The following data synthesizes experimental observations with high-fidelity predictive models (ACD/Labs, EPISuite) where specific experimental values are proprietary.

| Property | Value (Condition) | Source/Note |

| Physical State | Liquid (at STP) | Viscous oil due to flexible butyl chain disrupting crystal packing. |

| Boiling Point | 273.1 ± 15.0 °C | Predicted (760 mmHg). Significantly higher than parent THIQ (232°C) due to MW increase. |

| Density | 0.956 ± 0.06 g/cm³ | Typical for N-alkylated aromatics. |

| pKa (Base) | 9.2 – 9.6 | The tertiary amine is basic; exists predominantly as a cation at physiological pH (7.4). |

| LogP (Octanol/Water) | ~3.6 – 4.0 | Highly lipophilic. Parent THIQ LogP is ~1.6; butyl addition adds ~2.0 log units. |

| Water Solubility | Low (< 1 mg/mL at pH 10) | High solubility in acidic media (pH < 5) due to protonation. |

Implications for Drug Design

-

Lipophilicity & BBB Penetration: With a LogP approaching 4.0, 2-Butyl-THIQ exhibits high passive diffusion across the Blood-Brain Barrier. This property is exploited in the design of CNS-active agents (e.g., Dopamine

ligands). -

Solubility Profiling: The compound exhibits pH-dependent solubility.

-

pH < 7: Soluble (Cationic form).

-

pH > 9: Insoluble/Oiling out (Free base form).

-

Formulation Strategy: For biological assays, stock solutions should be prepared in DMSO or ethanol. For in vivo administration, conversion to the hydrochloride salt (2-Butyl-THIQ

HCl) is recommended to improve aqueous stability.

-

Synthesis & Manufacturing Protocols

Two primary pathways are employed for the synthesis of 2-Butyl-THIQ: Direct Alkylation (nucleophilic substitution) and Reductive Amination . The choice depends on the availability of reagents and the tolerance of other functional groups on the aromatic ring.

Pathway Visualization

Figure 1: Synthetic routes to 2-Butyl-1,2,3,4-tetrahydroisoquinoline. Path A is preferred for robust, cost-effective synthesis. Path B is preferred when avoiding strong bases.

Detailed Protocol: Direct Alkylation (Standard Lab Scale)

This protocol is self-validating through the observation of precipitate formation (inorganic salts).

Reagents:

-

1,2,3,4-Tetrahydroisoquinoline (1.0 eq)

-

1-Bromobutane (1.1 eq)

-

Potassium Carbonate (

), anhydrous (2.0 eq) -

Solvent: Acetone or Acetonitrile (Dry)

Procedure:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1,2,3,4-tetrahydroisoquinoline in acetone (0.5 M concentration).

-

Addition: Add anhydrous

. The mixture will be a suspension. -

Initiation: Add 1-bromobutane dropwise at room temperature.

-

Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 60°C for acetone) for 12–16 hours.

-

Monitoring: Monitor by TLC (System: 10% MeOH in DCM). The secondary amine starting material (lower

) should disappear, replaced by the tertiary amine product (higher

-

-

Workup: Cool to room temperature. Filter off the solid inorganic salts (

, excess -

Isolation: Concentrate the filtrate under reduced pressure to yield a crude oil.

-

Purification: If necessary, purify via flash column chromatography (Silica gel; Hexanes/EtOAc gradient).

-

Validation: The product should be a pale yellow to colorless oil.

-

Analytical Characterization

To ensure scientific integrity, the synthesized compound must be validated using the following spectroscopic fingerprints.

Nuclear Magnetic Resonance (NMR)

-

NMR (400 MHz,

- 7.00–7.20 (m, 4H, Aromatic).

-

3.60 (s, 2H,

-

2.90 (t, 2H,

-

2.70 (t, 2H,

-

2.45–2.55 (t, 2H,

-

0.95 (t, 3H, Terminal

Mass Spectrometry (MS)

-

Technique: ESI-MS (Positive Mode).

-

Target Ion:

m/z. -

Fragmentation Pattern: Expect a tropylium ion or cleavage of the butyl chain in EI-MS.

Biological & Pharmacological Context[5][6]

Dopaminergic Activity

The 2-Butyl-THIQ scaffold acts as a "privileged structure" in neuropharmacology. The butyl chain provides the necessary steric bulk and lipophilicity to occupy the hydrophobic pocket of Dopamine

-

Mechanism: The basic nitrogen protonates at physiological pH, forming an ionic bond with the conserved Aspartate residue (Asp 3.32) in the receptor transmembrane domain.

-

Selectivity: Extension of the alkyl chain (e.g., from methyl to butyl) often modulates subtype selectivity (

vs

Antimalarial Utility

Recent high-throughput screens have identified N-substituted THIQs as hits against Plasmodium falciparum. The lipophilic butyl tail facilitates penetration through the parasite's membrane, while the basic core accumulates in the acidic food vacuole of the parasite (ion trapping mechanism).

Stability & Handling

-

Oxidation Sensitivity: Like most tertiary amines, 2-Butyl-THIQ is susceptible to N-oxidation upon prolonged exposure to air and light, forming the N-oxide.

-

Storage: Store under an inert atmosphere (Nitrogen/Argon) at 2–8°C.

-

-

Salt Formation: The free base is an oil and prone to oxidation. For long-term storage, conversion to the hydrochloride salt (solid) is recommended.

-

Protocol: Dissolve free base in diethyl ether, add 2M HCl in ether dropwise. Collect the white precipitate by filtration.

-

References

- Kumar, V., et al. (2014). Synthesis and pharmacological characterization of novel dopamine D3 receptor ligands. Journal of Medicinal Chemistry. (Contextual grounding for D3 activity).

-

PubChem. (2024). 1,2,3,4-Tetrahydroisoquinoline (Parent Compound Data). National Library of Medicine. Retrieved from [Link]

- Guida, W. C., et al. (2010). Structure-based design of dopamine D3 receptor antagonists. Journal of Computer-Aided Molecular Design. (Reference for lipophilic pocket binding).

Methodological & Application

Application Notes and Protocols: 2-Butyl-1,2,3,4-tetrahydroisoquinoline as a Ligand for Serotonin Receptors

Prepared by: Gemini, Senior Application Scientist

For: Researchers, scientists, and drug development professionals.

Introduction: The Promise of the Tetrahydroisoquinoline Scaffold at Serotonergic Targets

The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a well-established "privileged scaffold" in medicinal chemistry.[1] This structural motif is present in a multitude of natural products and synthetic molecules, demonstrating a vast array of pharmacological activities.[2][3] The inherent structural rigidity and conformational pre-organization of the THIQ core make it an excellent starting point for the design of ligands targeting G-protein coupled receptors (GPCRs), including the diverse family of serotonin (5-HT) receptors.

Serotonin receptors are implicated in a wide range of physiological and pathophysiological processes, making them prime targets for therapeutic intervention in neuropsychiatric disorders, migraines, and other conditions.[2] The development of subtype-selective ligands is a key challenge in serotonergic drug discovery. Structure-activity relationship (SAR) studies on N-substituted THIQ derivatives have revealed that the nature of the substituent at the 2-position is a critical determinant of affinity and functional activity, particularly at the 5-HT1A receptor.[4] Specifically, the length and bulk of the N-alkyl chain can significantly influence ligand-receptor interactions.[4]

This guide focuses on 2-Butyl-1,2,3,4-tetrahydroisoquinoline, a representative N-alkylated THIQ derivative. We provide detailed protocols for its synthesis and comprehensive characterization as a serotonin receptor ligand. The methodologies described herein are designed to be self-validating systems, enabling researchers to determine the binding affinity, selectivity, and functional profile of this compound and its analogs.

Protocol 1: Synthesis of 2-Butyl-1,2,3,4-tetrahydroisoquinoline

The most direct method for preparing 2-Butyl-1,2,3,4-tetrahydroisoquinoline is via N-alkylation of the parent heterocycle, 1,2,3,4-tetrahydroisoquinoline. This is a standard procedure that can be readily accomplished in a research laboratory.

Causality of Experimental Choices:

-

Base (K₂CO₃): A mild inorganic base is used to deprotonate the secondary amine of the starting material, rendering it nucleophilic. Potassium carbonate is easily removed by filtration and is generally sufficient for this type of alkylation.

-

Solvent (Acetonitrile): A polar aprotic solvent like acetonitrile is chosen because it readily dissolves the reactants and does not participate in the reaction. Its boiling point is also convenient for refluxing the reaction to drive it to completion.

-

Alkylating Agent (1-Bromobutane): A primary alkyl halide is an effective electrophile for the N-alkylation of amines. 1-Bromobutane is chosen for its reactivity and to introduce the desired n-butyl group.

Step-by-Step Synthesis Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,2,3,4-tetrahydroisoquinoline (1.0 eq), anhydrous potassium carbonate (2.0 eq), and acetonitrile (10 mL per mmol of starting material).

-

Addition of Alkylating Agent: While stirring the suspension at room temperature, add 1-bromobutane (1.2 eq) dropwise.

-

Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter off the potassium carbonate and wash the solid with a small amount of acetonitrile.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The crude material can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 2-Butyl-1,2,3,4-tetrahydroisoquinoline.

-

Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Caption: Synthesis workflow for 2-Butyl-1,2,3,4-tetrahydroisoquinoline.

Application Notes: Pharmacological Characterization

Binding Affinity Profile

A critical first step in characterizing a novel ligand is to determine its binding affinity (Ki) across a panel of relevant receptor subtypes. This provides a quantitative measure of how tightly the ligand binds to each receptor and is essential for assessing its potency and selectivity. Radioligand competition binding assays are the gold standard for this determination.

Disclaimer: The binding affinities presented in Table 1 are hypothetical and for illustrative purposes only. Comprehensive experimental determination is required to establish the true binding profile of 2-Butyl-1,2,3,4-tetrahydroisoquinoline. The hypothetical data is based on the known structure-activity relationships of N-alkylated THIQs, which suggest potential affinity for 5-HT1A and 5-HT7 receptors.[3][4]

Table 1: Hypothetical Binding Affinity (Ki) of 2-Butyl-1,2,3,4-tetrahydroisoquinoline at Human Serotonin Receptors

| Receptor Subtype | Radioligand | Hypothetical Kᵢ (nM) | G-Protein Coupling |

| 5-HT₁A | [³H]8-OH-DPAT | 50 | Gᵢ/ₒ |

| 5-HT₁B | [³H]GR125743 | >1000 | Gᵢ/ₒ |

| 5-HT₁D | [³H]GR125743 | >1000 | Gᵢ/ₒ |

| 5-HT₂A | [³H]Ketanserin | 800 | Gᵩ/₁₁ |

| 5-HT₂C | [³H]Mesulergine | >1000 | Gᵩ/₁₁ |

| 5-HT₆ | [³H]LSD | >1000 | Gₛ |

| 5-HT₇ | [³H]5-CT | 150 | Gₛ |

Functional Activity Characterization

Once binding affinity is established, it is crucial to determine the functional consequence of that binding. Does the compound activate the receptor (agonist), block the action of the endogenous ligand (antagonist), or reduce the receptor's basal activity (inverse agonist)? This is determined through functional assays that measure the downstream signaling of the receptor upon ligand binding. The choice of assay depends on the G-protein to which the receptor subtype couples.

-

Gᵢ/ₒ-coupled receptors (e.g., 5-HT₁A): These receptors inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Gᵩ/₁₁-coupled receptors (e.g., 5-HT₂A): These receptors activate phospholipase C, which leads to the production of inositol phosphates (like IP₃) and a subsequent increase in intracellular calcium (Ca²⁺) concentrations.

-

Gₛ-coupled receptors (e.g., 5-HT₇): These receptors stimulate adenylyl cyclase, resulting in an increase in intracellular cAMP levels.

Protocol 2: Radioligand Competition Binding Assay

This protocol describes a method to determine the binding affinity (Ki) of a test compound (e.g., 2-Butyl-THIQ) by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.

Caption: Workflow for a radioligand competition binding assay.

Step-by-Step Protocol:

-

Preparation of Reagents:

-

Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂).

-

Radioligand Solution: Dilute the radioligand stock in assay buffer to a final concentration equal to its K_d value for the target receptor.

-

Test Compound Dilutions: Prepare a serial dilution of 2-Butyl-THIQ in assay buffer, typically from 10⁻¹⁰ M to 10⁻⁵ M.

-

Receptor Membranes: Thaw cell membranes expressing the target serotonin receptor subtype on ice. Dilute to the desired concentration in assay buffer.

-

-

Assay Procedure:

-

In a 96-well plate, add in the following order:

-

Assay buffer

-

Test compound or vehicle

-

Radioligand solution

-

Receptor membrane suspension

-

-

The final assay volume is typically 200 µL.

-

Include wells for total binding (no test compound) and non-specific binding (a high concentration of a known unlabeled ligand).

-

Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.

-

Wash the filters multiple times with ice-cold assay buffer.

-

Dry the filter mat and place it in a scintillation vial with scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding for each concentration of the test compound.

-

Plot the percent specific binding against the log concentration of the test compound.

-

Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K_d) , where [L] is the concentration of the radioligand and K_d is its dissociation constant.

-

Protocol 3: Functional Assays for Characterizing Ligand Activity

A. cAMP Assay for Gᵢ/ₒ- and Gₛ-Coupled Receptors

This protocol measures changes in intracellular cAMP levels and can be adapted for both Gᵢ/ₒ-coupled (inhibition of forskolin-stimulated cAMP) and Gₛ-coupled (direct stimulation of cAMP) receptors.

Caption: Signaling pathways for Gᵢ/ₒ- and Gₛ-coupled receptors.

-

Cell Culture: Plate cells stably expressing the receptor of interest (e.g., 5-HT₁A or 5-HT₇) in a 384-well plate and culture overnight.

-

Compound Addition:

-

For Gᵢ/ₒ (Agonist mode): Add serial dilutions of 2-Butyl-THIQ, followed by a fixed concentration of forskolin (an adenylyl cyclase activator).

-

For Gₛ (Agonist mode): Add serial dilutions of 2-Butyl-THIQ.

-

For Antagonist mode: Pre-incubate cells with serial dilutions of 2-Butyl-THIQ before adding a known agonist at its EC₈₀ concentration.

-

-

Incubation: Incubate the plate at room temperature for 30-60 minutes.

-

Lysis and Detection: Lyse the cells and add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate).

-

Reading: After a further incubation period (typically 60 minutes), read the plate on an HTRF-compatible reader at 665 nm and 620 nm.

-

Data Analysis: Calculate the HTRF ratio and plot against the log concentration of the test compound. Determine EC₅₀ (for agonists) or IC₅₀ (for antagonists) values using non-linear regression.

B. IP₁ Accumulation Assay for Gᵩ/₁₁-Coupled Receptors

This protocol measures the accumulation of inositol monophosphate (IP₁), a stable downstream metabolite of IP₃, following receptor activation.

Caption: Signaling pathway for Gᵩ/₁₁-coupled receptors.

-

Cell Culture: Plate cells stably expressing the Gᵩ/₁₁-coupled receptor (e.g., 5-HT₂A) in a 384-well plate.

-

Compound Addition: Remove the culture medium and add the stimulation buffer containing serial dilutions of 2-Butyl-THIQ.

-

Incubation: Incubate the plate at 37°C for 30-60 minutes.

-

Lysis and Detection: Add the HTRF IP₁-d2 and anti-IP₁-cryptate detection reagents.

-

Reading: Incubate for 60 minutes at room temperature and read the plate on an HTRF-compatible reader.

-

Data Analysis: The HTRF signal is inversely proportional to the amount of IP₁ produced. Calculate the EC₅₀ or IC₅₀ from the dose-response curve.

C. Calcium Flux Assay for Gᵩ/₁₁-Coupled Receptors

This is a kinetic assay that measures the rapid increase in intracellular calcium following the activation of Gᵩ/₁₁-coupled receptors.

-

Cell Culture: Plate cells expressing the Gᵩ/₁₁-coupled receptor in a 96- or 384-well black-walled, clear-bottom plate.

-

Dye Loading: Add a calcium-sensitive dye (e.g., Fluo-4 AM) loading solution to each well. Incubate at 37°C for 30-60 minutes, followed by 30 minutes at room temperature.

-

Assay: Place the plate in a fluorescence plate reader equipped with an automated liquid handling system (e.g., FLIPR).

-

Compound Addition: The instrument will record a baseline fluorescence, then inject the serial dilutions of 2-Butyl-THIQ into the wells.

-

Reading: Continue to record the fluorescence intensity over time (typically 1-3 minutes) to capture the transient calcium signal.

-

Data Analysis: The response is typically measured as the peak fluorescence intensity over baseline. Plot this response against the log concentration of the test compound to determine the EC₅₀.

Conclusion

The protocols and application notes provided in this guide offer a comprehensive framework for the synthesis and pharmacological evaluation of 2-Butyl-1,2,3,4-tetrahydroisoquinoline as a potential serotonin receptor ligand. By systematically applying these methods, researchers can elucidate its binding affinity, selectivity, and functional activity, thereby contributing to a deeper understanding of the structure-activity relationships within the N-alkylated tetrahydroisoquinoline class of compounds and advancing the quest for novel therapeutics targeting the serotonergic system.

References

-

Faheem, F., Kumar, B. K., Sekhar, K. V. G. C., Chander, S., Kunjiappan, S., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 13813–13837. [Link]

-

Mokrosz, M. J., Bojarski, A. J., Duszyńska, B., Tatarczyńska, E., Kłodzińska, A., Dereń-Wesołek, A., Charakchieva-Minol, S., & Chojnacka-Wójcik, E. (1999). 1,2,3,4-tetrahydroisoquinoline derivatives: a new class of 5-HT1A receptor ligands. Bioorganic & Medicinal Chemistry, 7(2), 287–295. [Link]

-

Kaur, H., & Kumar, V. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 9(2), 1-15. [Link]

-

Leopoldo, M., Lacivita, E., Berardi, F., Perrone, R., & Hedlund, P. B. (2011). Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. Pharmacology & Therapeutics, 129(2), 120–148. [Link]

Sources

- 1. 1,2,3,4-tetrahydroisoquinoline derivatives: a new class of 5-HT1A receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. acnp.org [acnp.org]

- 3. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1,2,3,4-tetrahydroisoquinoline derivatives; lipophilicity evaluation vs. 5-HT1A receptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Pharmacological Characterization & Experimental Protocols for 2-Butyl-1,2,3,4-tetrahydroisoquinoline

Executive Summary & Scientific Rationale

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold represents a "privileged structure" in medicinal chemistry, serving as the core for numerous alkaloids with diverse biological activities ranging from neuroprotection to neurotoxicity.[1] While the parent compound (THIQ) and its N-methyl derivative (1-Me-TIQ) are extensively studied for their roles in Parkinson’s disease etiology and protection, the N-butyl derivative (2-Butyl-1,2,3,4-tetrahydroisoquinoline) presents a unique pharmacological profile due to increased lipophilicity and steric bulk at the nitrogen center.

This application note provides a comprehensive experimental framework for studying 2-Butyl-THIQ. Unlike rigid templates, this guide follows a Causality-Driven Workflow : moving from chemical synthesis and validation to in vitro molecular target engagement (MAO inhibition, DAT interaction), and finally, neurotoxicological profiling.

Key Mechanistic Insights[2]

-

Lipophilicity & BBB Penetration: The N-butyl chain significantly increases logP compared to the N-methyl analog, theoretically enhancing Blood-Brain Barrier (BBB) permeability but potentially altering metabolic clearance rates via CYP450 dealkylation.

-

Enzymatic Selectivity: Steric hindrance from the butyl group often shifts selectivity profiles against Monoamine Oxidases (MAO-A vs. MAO-B) compared to smaller N-substituted homologs.

-

Neurotoxicity vs. Protection: Determining whether 2-Butyl-THIQ acts as a mitochondrial toxin (MPP+-like mechanism) or a neuroprotectant (scavenging radicals) is the primary objective of the protocols below.

Chemical Synthesis & Structural Validation[1][2][3][4][5][6][7]

Before biological testing, the synthesis of high-purity 2-Butyl-THIQ is required. Direct alkylation often leads to over-alkylation (quaternary salts); therefore, Reductive Amination is the preferred, self-validating protocol.

Protocol A: Reductive Amination Synthesis

Objective: Synthesize 2-Butyl-THIQ with >98% purity.

-

Reagents:

-

1,2,3,4-Tetrahydroisoquinoline (CAS: 91-21-4)

-

Butyraldehyde (CAS: 123-72-8)

-

Sodium Triacetoxyborohydride (STAB)

-

Dichloromethane (DCM) (Anhydrous)

-

-

Procedure:

-

Dissolve 1,2,3,4-THIQ (1.0 eq) in anhydrous DCM under Nitrogen atmosphere.

-

Add Butyraldehyde (1.1 eq) and stir for 30 mins to form the iminium ion intermediate.

-

Critical Step: Add STAB (1.5 eq) portion-wise at 0°C. The mild nature of STAB prevents the reduction of the aldehyde to alcohol, ensuring high chemoselectivity.

-

Stir at room temperature for 4-6 hours. Monitor via TLC (Mobile phase: MeOH/DCM 1:9).

-

Quench with saturated NaHCO₃. Extract with DCM.

-

-

Purification: Flash column chromatography (Silica gel, Gradient: Hexane -> EtOAc).

-

Validation (QC):

-

1H NMR (CDCl3): Look for the disappearance of the NH signal and appearance of the butyl triplet (~0.9 ppm) and multiplet signals.

-

HPLC: Purity >98% required for biological assays to rule out toxicity from unreacted aldehyde.[2]

-

Visualization: Synthesis & Logic Flow[2]

Caption: Figure 1. Chemoselective synthesis pathway ensuring mono-alkylation via reductive amination.

In Vitro Neuropharmacology: Target Engagement

The biological characterization focuses on the dopaminergic system, specifically Monoamine Oxidase (MAO) inhibition and Dopamine Transporter (DAT) kinetics.

Protocol B: MAO-B Inhibition Assay (Fluorometric)

Rationale: THIQ derivatives are structural analogs of MPTP (a known MAO-B substrate/toxin). Determining if 2-Butyl-THIQ is a substrate or an inhibitor is critical for safety profiling.

Materials:

-

Recombinant Human MAO-B.

-

Substrate: Kynuramine (non-fluorescent)

4-Hydroxyquinoline (fluorescent). -

Positive Control: Selegiline (Deprenyl).

Step-by-Step:

-

Preparation: Dilute 2-Butyl-THIQ in DMSO (Final well concentration <1% DMSO). Prepare a 7-point log scale dilution series (0.1 nM to 10 µM).

-

Incubation: Incubate enzyme (MAO-B) with 2-Butyl-THIQ for 15 minutes at 37°C before adding substrate. This allows for the detection of time-dependent inhibition.

-

Reaction: Add Kynuramine (50 µM final). Incubate for 30 minutes.

-

Termination: Add NaOH (2N) to stop the reaction and maximize the fluorescence of the product.

-

Detection: Read Ex/Em: 310/400 nm.

-

Data Analysis: Fit data to the Hill equation to determine IC50.

Self-Validating Check:

-

If the IC50 shifts significantly with pre-incubation time, the compound may be a mechanism-based inactivator (suicide inhibitor).

Protocol C: Dopamine Transporter (DAT) Uptake Assay

Rationale: N-substituted THIQs can block DAT (cocaine-like) or be transported by DAT into the neuron (MPP+-like).

Procedure:

-

Cell Line: CHO cells stably expressing human DAT (hDAT).

-

Tracer: [3H]-Dopamine.

-

Method:

-

Wash cells with Krebs-Ringer-HEPES (KRH) buffer.

-

Pre-incubate with 2-Butyl-THIQ (10 min).

-

Add [3H]-Dopamine (20 nM) and incubate for 5 mins (initial velocity phase).

-

Terminate wash with ice-cold buffer. Lyse cells and count via liquid scintillation.

-

-

Interpretation:

-

Inhibition: Reduced uptake indicates DAT blockade (potential therapeutic for addiction).

-

Substrate Potential: If 2-Butyl-THIQ is a substrate, it will compete for uptake but may also accumulate intracellularly, necessitating the Cytotoxicity Assay (Protocol D).

-

Neurotoxicological Profiling (Safety)

Since N-methyl-4-phenyl-1,2,3,4-tetrahydropyridine (MPTP) causes parkinsonism via its metabolite MPP+, 2-Butyl-THIQ must be screened for mitochondrial toxicity.

Protocol D: Mitochondrial Complex I Inhibition (Mito-Tox)

Rationale: The N-butyl group adds lipophilicity, facilitating mitochondrial entry. We must ensure it does not inhibit Complex I (NADH:ubiquinone oxidoreductase).

Workflow:

-

Model: Isolated rat brain mitochondria or permeabilized SH-SY5Y cells.

-

Assay: Measure the oxidation of NADH to NAD+ spectrophotometrically at 340 nm.

-

Controls: Rotenone (Positive control for Complex I inhibition).

-

Data Output: % Activity relative to vehicle control.

Summary of Experimental Parameters

| Parameter | Assay Type | Critical Control | Target Outcome (Ideal) |

| Purity | HPLC/NMR | Unreacted Aldehyde | >98% |

| MAO-B Activity | Fluorometric | Selegiline | IC50 > 1µM (Low interaction) |

| DAT Affinity | Radioligand | GBR-12909 | Ki determined |

| Cytotoxicity | MTT / LDH | Rotenone/MPP+ | LD50 > 100µM (Non-toxic) |

Experimental Workflow Diagram

This diagram illustrates the decision tree for characterizing 2-Butyl-THIQ based on initial screening results.

Caption: Figure 2. Decision matrix for pharmacological profiling. Toxicity triggers mitochondrial investigation; safety triggers neuroprotective efficacy studies.

References

-

Antkiewicz-Michaluk, L., et al. (2006). "The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity."[3] Journal of Neurochemistry.

-

Lorenc-Koci, E., et al. (2012). "Two Faces of 1,2,3,4-Tetrahydroisoquinoline Mode of Action in the Mammalian Brain: Is It an Endogenous Neurotoxin or a Neuromodulator?" Neurotoxicity Research.

-

McNaught, K. S., et al. (1998). "Effects of isoquinoline derivatives, structurally related to 1-methyl-4-phenyl-1,2,3,4-tetrahydropyridine (MPTP), on mitochondrial respiration." Biochemical Pharmacology.

-

Abe, K., et al. (2005). "Synthesis and biological evaluation of N-substituted tetrahydroisoquinoline derivatives as potent inhibitors of monoamine oxidase." Chemical and Pharmaceutical Bulletin.

-

PubChem Compound Summary. "1,2,3,4-Tetrahydroisoquinoline." National Center for Biotechnology Information.

Sources

- 1. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]

- 2. CN101550103B - 1, 2, 3, 4-tetrahydroisoquinoline derivatives and synthetic method and uses thereof - Google Patents [patents.google.com]

- 3. The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Purification of N-Alkylated Tetrahydroisoquinolines (THIQs)

Status: Online Operator: Senior Application Scientist Ticket Subject: Troubleshooting Isolation & Purification of N-Substituted THIQ Scaffolds

Introduction

Welcome to the Technical Support Center. You are likely here because your N-alkylated tetrahydroisoquinoline (THIQ) synthesis—likely via Pictet-Spengler or Reductive Amination—has resulted in a crude mixture that is streaking on TLC, co-eluting with starting material, or crashing out as an intractable oil.

N-alkylated THIQs present a unique set of purification challenges due to the basicity of the nitrogen atom (pKa ~9.5), the lipophilicity of the alkyl chain, and the potential for oxidation. This guide treats your purification workflow as a modular system, addressing specific failure points with mechanistic solutions.

Module 1: Chromatography Troubleshooting (The "Tailing" Issue)

User Question: "My product spots are streaking badly on silica gel, and I can't get a clean separation from impurities. I'm using DCM:MeOH. What is happening?"

Technical Diagnosis: The "tailing" is caused by the interaction between the basic nitrogen of your THIQ and the acidic silanol (Si-OH) groups on the surface of the silica gel.[1] This acts as a secondary retention mechanism (ion-exchange) that competes with the primary adsorption mechanism, causing peak broadening.

Solution Protocol: Silanol Masking You must introduce a "sacrificial base" to the mobile phase that binds to the silanol sites more aggressively than your product does.

Optimized Solvent Systems Table

| Solvent System | Additive (Modifier) | Mechanism | Best For |

| DCM / MeOH | 1% Triethylamine (TEA) | TEA blocks acidic silanols; product elutes as free base. | General purification of tertiary amines. |

| DCM / MeOH | 1% NH₄OH (aq) | Ammonia saturates silica surface; highly polar. | Very polar THIQs or when TEA is difficult to remove. |

| EtOAc / Hexane | 1-2% TEA | Reduces polarity while masking silanols. | Lipophilic N-alkyl chains (e.g., benzyl, long alkyls). |

| Reverse Phase (C18) | 0.1% TFA or Formic Acid | Protonates the amine (R₃NH⁺), preventing silanol interaction. | HPLC purification (Note: Product will be a salt). |

Pro-Tip: If using TEA, wash your combined fractions with saturated NaHCO₃ after evaporation to remove residual TEA hydrochloride salts, or simply dry under high vacuum if the product is a solid.

Module 2: Separation of Starting Material (Secondary vs. Tertiary Amine)

User Question: "I performed a reductive amination on a THIQ. I have 10% unreacted starting material (secondary amine) that co-elutes with my product (tertiary amine). How do I separate them?"

Technical Diagnosis: Secondary and tertiary amines often have similar Rf values on silica because the polarity difference is subtle. Standard chromatography may fail to resolve them.[2]

Workflow: The "Scavenger" Derivatization Instead of fighting the chromatography, chemically modify the impurity.

-

The Logic: React the crude mixture with an electrophile that targets only the secondary amine (starting material). The tertiary amine (product) cannot react.

-

The Reagent: Acetic anhydride (Ac₂O) or Tosyl chloride (TsCl).

-

The Result: The secondary amine becomes an amide or sulfonamide, which has drastically different polarity (usually much higher Rf in non-polar solvents, or much lower Rf in polar ones) and no basicity.

Step-by-Step Protocol:

-

Take crude reaction mixture (after workup).

-

Dissolve in DCM.

-

Add 1.5 equivalents (relative to the impurity) of Acetic Anhydride or Benzoyl Chloride.

-

Stir for 30 minutes. Monitor TLC. The starting material spot should disappear and be replaced by a less polar amide spot.

-

Perform column chromatography.[2][3][4][5] The tertiary amine product will now easily separate from the non-basic amide impurity.

Module 3: The "Goo" Phase (Solubility & Workup)

User Question: "My product is an oil that won't crystallize, and it's trapping solvents. How do I get a clean solid?"

Technical Diagnosis: N-alkyl THIQs are often "oils" in their free base form but crystalline solids as salts. Conversely, if you are trying to purify the salt form on silica, it will stick permanently.

Decision Matrix: Workup Strategy

Figure 1: Decision matrix for selecting the appropriate purification pathway based on crude solubility.

Protocol: The "Self-Cleaning" Acid-Base Extraction This is often superior to chromatography for N-alkyl THIQs.

-

Dissolution: Dissolve crude residue in EtOAc or Et₂O.

-

Extraction 1 (Remove Neutrals): Extract with 1M HCl (3x).

-

Chemistry: The THIQ becomes protonated (R₃NH⁺Cl⁻) and moves to the water layer. Neutral impurities stay in the organic layer.

-

Action: Keep the Aqueous layer. Discard Organic.

-

-

Basification: Cool the aqueous layer on ice. Slowly add 2M NaOH or NH₄OH until pH > 12.

-

Chemistry: The THIQ is deprotonated back to the free base. It will crash out as a cloudy precipitate or oil.

-

-

Extraction 2 (Recover Product): Extract the cloudy aqueous mixture with DCM or EtOAc (3x).

-

Finish: Dry organic layer (Na₂SO₄) and evaporate.

Module 4: Stability & Storage

User Question: "My compound turned yellow/brown after sitting on the bench for a week. Is it ruined?"

Technical Diagnosis: THIQs, especially those with electron-rich aromatic rings (e.g., 6,7-dimethoxy variants), are prone to oxidation at the benzylic position (C-1) or N-oxide formation upon prolonged exposure to air and light.

Troubleshooting:

-

Check MS/TLC: Look for a mass of M+16 (N-oxide).

-

Recovery: If N-oxide is present, it can be reduced back to the amine using mild reducing agents like Zn/AcOH or PPh₃.

-

Storage: Always store N-alkyl THIQs as HCl or Hydrobromide salts if possible. The quaternary ammonium structure of the salt is significantly more resistant to oxidation than the free amine lone pair.

References

-

Separation of Amines: Journal of Chemical Education. Separation of primary, secondary and tertiary amines by chromatographic absorption analysis.

-

General THIQ Synthesis & Properties: Organic Chemistry Portal. Synthesis of Tetrahydroisoquinolines.

-

Chromatography Troubleshooting: Phenomenex Technical Guide. Tip on Peak Tailing of Basic Analytes.

-

Acid-Base Extraction Theory: University of Massachusetts. Acid-Base Extraction Protocols.

Sources

- 1. Restek - Videoartikel [de.restek.com]

- 2. biotage.com [biotage.com]

- 3. Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. Tip on Peak Tailing of Basic Analytes | Phenomenex [discover.phenomenex.com]

Technical Support Center: 2-Butyl-1,2,3,4-tetrahydroisoquinoline Synthesis

The following technical guide is structured as a Tier-3 Support Resource for process chemists and medicinal researchers. It prioritizes mechanistic understanding of impurity profiles in the synthesis of 2-Butyl-1,2,3,4-tetrahydroisoquinoline (2-Bu-THIQ).

Ticket ID: THIQ-Bu-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Impurity Profiling & Troubleshooting Protocols

Executive Summary

The synthesis of 2-Butyl-1,2,3,4-tetrahydroisoquinoline typically proceeds via two primary pathways: Direct N-Alkylation or Reductive Amination .[1] While the target molecule is chemically simple, the secondary amine of the tetrahydroisoquinoline (THIQ) core is prone to specific side reactions that compromise purity. This guide isolates these byproducts, explains their formation, and provides remediation strategies.

Part 1: Critical Reaction Pathways & Byproduct Logic

To troubleshoot effectively, we must visualize the competing pathways. The diagram below details the "Hidden" reactions occurring in your flask during Direct Alkylation.

Figure 1: Competitive Pathways in Direct Alkylation

Caption: Figure 1 illustrates the kinetic competition between the desired SN2 substitution and the parasitic over-alkylation and elimination reactions.

Part 2: Troubleshooting Guides (Q&A Format)

Module A: Direct Alkylation (The "Over-Alkylation" Trap)

Context: You are reacting 1,2,3,4-tetrahydroisoquinoline with 1-bromobutane (or iodobutane) and a base (e.g., K₂CO₃, TEA).

Q1: I see a persistent impurity at a slightly lower retention time than my product, but it doesn't move on TLC. What is it? Diagnosis: This is likely the Quaternary Ammonium Salt (N,N-dibutyl-1,2,3,4-tetrahydroisoquinolinium halide).

-

Mechanism: The secondary amine (THIQ) is nucleophilic, but the tertiary amine product (2-Bu-THIQ) is also nucleophilic. If you use excess alkyl halide or high temperatures, the product attacks another butyl group.

-

Why it sticks: Quaternary salts are ionic. They stick to the baseline of normal-phase silica TLC plates and often streak on reverse-phase HPLC unless an ion-pairing agent is used.

-

Solution:

-

Stoichiometry Control: Use a slight deficit of alkyl halide (0.95 eq) relative to the THIQ to ensure the starting material is the limiting reagent. It is easier to separate unreacted THIQ (secondary amine) from the product than to separate the quaternary salt.

-

Base Selection: Switch to inorganic bases (K₂CO₃ in Acetonitrile) rather than soluble organic bases (TEA), which can promote homogeneity and faster over-reaction.

-

Q2: My yield is lower than expected, and I smell a "gassy" odor. Where is my reagent going? Diagnosis: You are losing alkylating agent to Hofmann-like Elimination .

-

Mechanism: In the presence of strong bases or high heat, 1-bromobutane undergoes E2 elimination to form 1-butene (a gas), depleting the electrophile before it reacts with the amine.

-

Solution: Lower the reaction temperature (keep <60°C) and use a milder base (e.g., NaHCO₃ or K₂CO₃) instead of strong alkoxides (NaOEt) or hydroxides.